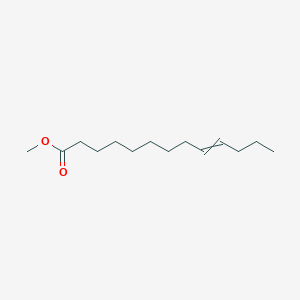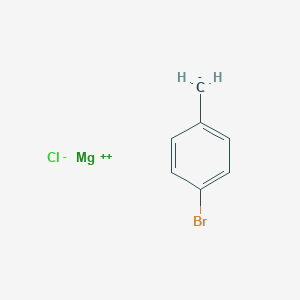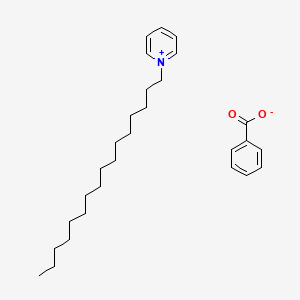
1-Hexadecylpyridin-1-ium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecylpyridin-1-ium benzoate is a quaternary ammonium compound with a long alkyl chain and a pyridinium ion. It is known for its surfactant properties and is used in various applications, including antimicrobial agents and emulsifiers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexadecylpyridin-1-ium benzoate can be synthesized through the quaternization of pyridine with hexadecyl bromide, followed by the reaction with benzoic acid. The reaction typically involves heating pyridine with hexadecyl bromide in the presence of a base such as sodium hydroxide, followed by the addition of benzoic acid to form the benzoate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
1-Hexadecylpyridin-1-ium benzoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions and antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent in medical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Hexadecylpyridin-1-ium benzoate involves its interaction with cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide: A surfactant with a similar long alkyl chain but different functional groups
Uniqueness
1-Hexadecylpyridin-1-ium benzoate is unique due to its specific combination of a pyridinium ion and a benzoate group, which imparts distinct chemical and physical properties. Its effectiveness as an antimicrobial agent and surfactant sets it apart from other similar compounds .
Propriétés
Numéro CAS |
138146-41-5 |
|---|---|
Formule moléculaire |
C28H43NO2 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C21H38N.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;8-7(9)6-4-2-1-3-5-6/h15,17-18,20-21H,2-14,16,19H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
Clé InChI |
FEWZFCNIJXIEJQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
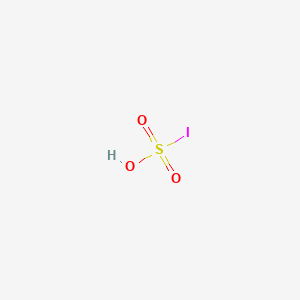
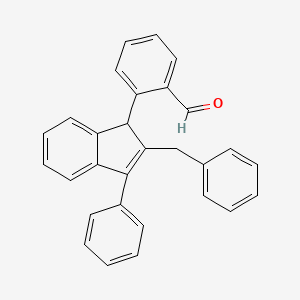
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
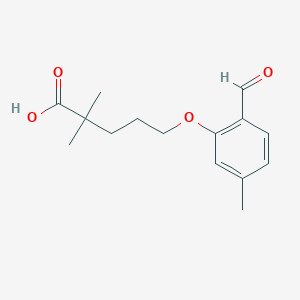
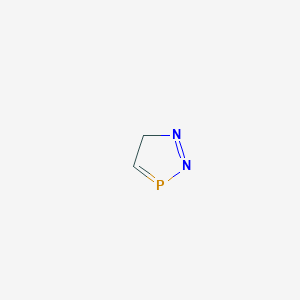
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
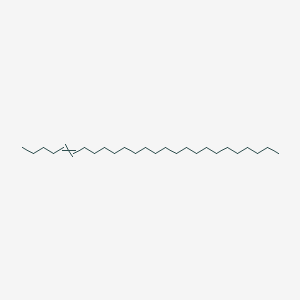
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
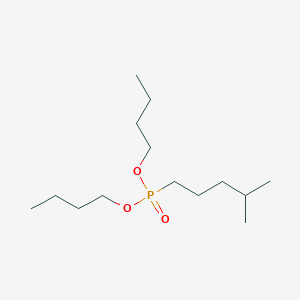
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
